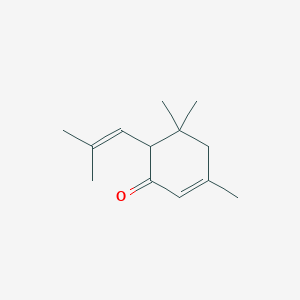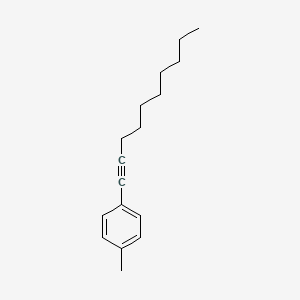![molecular formula C13H26O3 B12576909 3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol CAS No. 185113-61-5](/img/structure/B12576909.png)
3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its molecular formula C21H40O4 and a molecular weight of 356.54 g/mol . This compound is known for its emulsifying properties and is widely used in the food, pharmaceutical, and cosmetic industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol typically involves the esterification of glycerol with oleic acid. The reaction is catalyzed by an acid or base, and the conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where glycerol and oleic acid are fed continuously, and the product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of hydrophobic drugs.
Industry: Widely used in the food industry as an emulsifier and in cosmetics for its moisturizing properties
Mechanism of Action
The mechanism of action of 3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol involves its ability to reduce surface tension and form stable emulsions. This property is due to its amphiphilic nature, where the hydrophilic glycerol backbone interacts with water, and the hydrophobic oleic acid chain interacts with oils and fats. This interaction facilitates the formation of micelles and liposomes, which are essential for various applications in drug delivery and cosmetics .
Comparison with Similar Compounds
Similar Compounds
Glyceryl dioleate: Another ester of glycerol and oleic acid but with two oleic acid chains.
Glyceryl monostearate: An ester of glycerol and stearic acid, used similarly as an emulsifier.
Glyceryl monolaurate: An ester of glycerol and lauric acid, known for its antimicrobial properties
Uniqueness
3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier and surfactant. Its ability to form stable emulsions and liposomes sets it apart from other similar compounds, making it a valuable ingredient in various industrial and scientific applications .
Properties
CAS No. |
185113-61-5 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-dec-9-enoxypropane-1,2-diol |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h2,13-15H,1,3-12H2 |
InChI Key |
JZXTUZYZSPBBLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


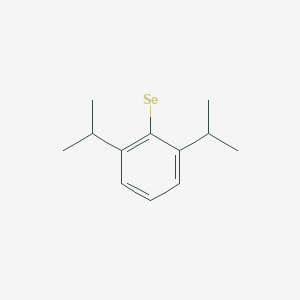
![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
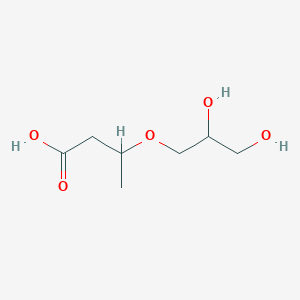
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
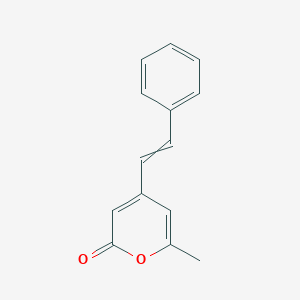
![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
